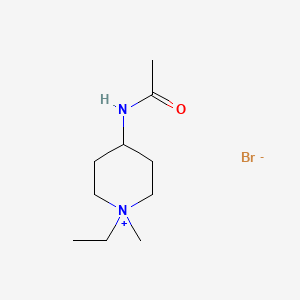
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperidine ring substituted with acetamido, ethyl, and methyl groups, and it is paired with a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-acetamidopiperidine with ethyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide or cyanide ions replace the bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Hydroxide or cyanide substituted products.
Applications De Recherche Scientifique
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
4-Acetamido-1-methylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-Methyl-1-ethylpiperidin-4-one: Lacks the acetamido group but shares the piperidine ring structure.
Uniqueness: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is unique due to the presence of the acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H21BrN2O |
|---|---|
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
N-(1-ethyl-1-methylpiperidin-1-ium-4-yl)acetamide;bromide |
InChI |
InChI=1S/C10H20N2O.BrH/c1-4-12(3)7-5-10(6-8-12)11-9(2)13;/h10H,4-8H2,1-3H3;1H |
Clé InChI |
BRXLMJFHNCHUHR-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(CCC(CC1)NC(=O)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)






